molecular formula C15H23NO B13341214 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol

Cat. No.: B13341214
M. Wt: 233.35 g/mol
InChI Key: CYLYMXUFTCDGJP-UHFFFAOYSA-N
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Description

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a 2-methylbenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylbenzylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The hydroxyl group is introduced via a nucleophilic addition reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(((2-Methylphenyl)amino)methyl)cyclohexan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.

    1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    1-(((2-Methylbenzyl)amino)methyl)cyclohexan-2-ol: Similar structure but with the hydroxyl group at a different position on the cyclohexane ring.

Uniqueness

1-(((2-Methylbenzyl)amino)methyl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-[[(2-methylphenyl)methylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C15H23NO/c1-13-7-3-4-8-14(13)11-16-12-15(17)9-5-2-6-10-15/h3-4,7-8,16-17H,2,5-6,9-12H2,1H3

InChI Key

CYLYMXUFTCDGJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNCC2(CCCCC2)O

Origin of Product

United States

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